Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2

NPFF1 NPFF2 binding affinity

Neuropeptide FF (NPFF) is an endogenous octapeptide (H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2) belonging to the RFamide peptide family. It acts as an agonist at both NPFF1 and NPFF2 receptors, with reported Ki values of 2.82 nM (NPFF1) and 0.21 nM (NPFF2) at human recombinant receptors , and endogenous Ki values of 1.39 nM (NPFF1) and 6.09 nM (NPFF2).

Molecular Formula C56H77F3N14O12
Molecular Weight 1195.3 g/mol
Cat. No. B8069954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2
Molecular FormulaC56H77F3N14O12
Molecular Weight1195.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C54H76N14O10.C2HF3O2/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34;3-2(4,5)1(6)7/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1
InChIKeyMIXMSRWGDOFYHN-HBBGHHHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2: Baseline Pharmacological Profile for Informed Procurement


Neuropeptide FF (NPFF) is an endogenous octapeptide (H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2) belonging to the RFamide peptide family. It acts as an agonist at both NPFF1 and NPFF2 receptors, with reported Ki values of 2.82 nM (NPFF1) and 0.21 nM (NPFF2) at human recombinant receptors , and endogenous Ki values of 1.39 nM (NPFF1) and 6.09 nM (NPFF2) [1]. NPFF modulates opioid-induced analgesia, cardiovascular function, and neuroendocrine processes [2]. The peptide is a primary tool for dissecting NPFF receptor pharmacology.

Why Generic NPFF Peptide Substitution Fails: Receptor Subtype Selectivity and Stability as Critical Differentiation Factors


The NPFF receptor system comprises two functionally distinct subtypes, NPFF1 and NPFF2, which exhibit opposing roles in pain modulation — NPFF1 activation is generally pronociceptive, while NPFF2 activation is antinociceptive in inflammatory and neuropathic pain models [1]. Consequently, compounds with different NPFF1/NPFF2 selectivity profiles produce divergent, even opposite, pharmacological outcomes. Simple substitution of NPFF with another RFamide peptide (e.g., NPAF, NPVF, or dNPA) without accounting for receptor subtype bias can invert the desired research effect, leading to irreproducible results [2]. The evidence below quantifies these selectivity and stability differences across the most relevant comparators to guide rigorous experimental selection.

Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2: Quantitative Differentiation Guide for Comparator Selection


NPFF Receptor Subtype Binding Affinity Profile: NPFF vs. NPAF vs. dNPA

NPFF exhibits a balanced NPFF1/NPFF2 affinity profile (Ki NPFF1 = 1.39 nM, Ki NPFF2 = 6.09 nM, ratio ≈ 4.4), whereas NPAF is markedly NPFF2-selective (Ki NPFF1 = 99.6 nM, Ki NPFF2 = 3.54 nM, ratio ≈ 28) and dNPA displays ultra-high NPFF2 selectivity (Ki NPFF2 = 0.027 nM, >100-fold selectivity over NPFF1) [1][2]. The endogenous NPFF1-preferring ligand NPVF shows poor NPFF2 agonist activity [3]. These quantitative differences in subtype bias directly dictate the downstream functional outcomes in pain modulation and cardiovascular assays.

NPFF1 NPFF2 binding affinity

Functional Anti-Opioid Activity in Pain Models: NPFF vs. NPVF-derived Peptides

NPFF and NPVF-derived peptides both attenuate morphine-induced antinociception, but NPVF-derived peptides exhibit greater potency. Following intracerebroventricular administration, an NPVF-derived peptide blocked morphine-induced analgesia more potently than NPFF in both acute and inflammatory pain models [1]. This is consistent with the higher NPFF1 affinity of NPVF peptides, as NPFF1 activation mediates anti-opioid effects supraspinally [2]. In contrast, NPFF2-selective agonists like dNPA do not inhibit acute morphine analgesia but potentiate it at the spinal level [3]. Thus, the choice between NPFF and NPVF directly determines the magnitude of anti-opioid activity observed.

anti-opioid morphine analgesia pain modulation

Enzymatic Stability in Brain Tissue: NPFF vs. SQA-NPFF vs. Stabilized Analog (1DMe)Y8Fa

NPFF is rapidly degraded by brain peptidases. In mouse brain sections, the half-disappearance time of NPFF was half that of its N-terminal extended precursor SQA-NPFF [1]. Furthermore, NPFF was fully hydrolyzed by membrane peptidases within 150 minutes at 25°C, whereas the stabilized analog (1DMe)Y8Fa exhibited marked resistance to enzymatic breakdown [2]. The principal degradation product, Gln-Arg-Phe-NH2, is pharmacologically inactive [1]. These stability data demonstrate that native NPFF is suitable for acute experiments requiring rapid clearance, while SQA-NPFF, (1DMe)Y8Fa, or lipidized analogs are required for sustained pharmacological activity.

enzymatic degradation half-life brain peptidase

Structural Determinants of Receptor Affinity: N-terminal vs. C-terminal Contributions

Structure-activity studies reveal that the N-terminal segment of NPFF is responsible for high-affinity binding to NPFF receptors [1]. Truncation from the N-terminus produces only moderate affinity loss until the NPFF(4-8) fragment is reached, beyond which binding drops significantly [1]. Conversely, the C-terminal dipeptide (Arg-Phe-NH2) is essential for high affinity and agonist activity specifically at human NPFF2 receptors [2]. This differential contribution explains why NPAF (18 amino acids, distinct N-terminal) has >70-fold lower NPFF1 affinity than NPFF yet retains high NPFF2 affinity, and why dNPA modifications at the N-terminus can confer ultra-high NPFF2 selectivity [3].

SAR N-terminal C-terminal NPFF receptors

Cardiovascular Pressor Response: Intravenous NPFF vs. Intrathecal dNPA and NPVF

Intravenous NPFF (100-300 μg/kg) produces a dose-dependent increase in blood pressure and heart rate in rats, mediated by peripheral NPFF receptors and involving α1-adrenoceptor-dependent mechanisms (prazosin reduces the pressor response by 50%) and β1-adrenoceptor-dependent tachycardic effects (metoprolol reduces heart rate response by 50%) [1][2]. Intrathecal NPFF, NPVF, and dNPA (5-40 nmol) also produce pressor and tachycardic responses via spinal NPFF1 and NPFF2 receptor activation, with NPFF (non-selective) serving as the reference comparator [3]. The differential contribution of NPFF1 vs. NPFF2 receptors to cardiovascular control means that receptor-subtype-selective analogs will produce quantitatively and mechanistically distinct cardiovascular profiles.

blood pressure heart rate pressor NPFF receptors

Metabolic Fate and Cleavage Site Specificity: NPFF vs. SQA-NPFF Precursor Processing

NPFF undergoes specific enzymatic cleavage in the cerebrum to yield Gln-Arg-Phe-NH2, which is pharmacologically inactive at NPFF receptors [1]. In contrast, the human precursor peptide SQA-NPFF (Ser-Gln-Ala-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2) is hydrolyzed by an unidentified degrading activity to generate active NPFF, which accounts for a larger proportion of SQA-NPFF degradation in the hindbrain and spinal cord than in the cerebrum [1]. This differential processing means that SQA-NPFF can function as a prodrug for NPFF in specific CNS regions, prolonging the biologic effects of NPFF [2]. Insulin-degrading enzyme (IDE) additionally processes the pro-NPFFA precursor to generate cryptic peptides with distinct pharmacological profiles [3].

metabolism cleavage inactive metabolite precursor

Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2: Best-Fit Research Application Scenarios Based on Quantitative Evidence


Dual NPFF1/NPFF2 Receptor Pharmacology Studies Requiring Balanced Endogenous Reference

For in vitro binding and functional assays (cAMP inhibition, [35S]GTPγS binding) where simultaneous activation of both NPFF1 and NPFF2 receptors is required as a reference, NPFF serves as the indispensable balanced agonist — its Ki ratio (NPFF1/NPFF2 = 4.4) is the closest to equipotent among endogenous ligands [1]. NPAF (NPFF2/NPFF1 = 28) and dNPA (>100-fold NPFF2 selectivity) are unsuitable for this purpose as they lack meaningful NPFF1 activation [2].

Supraspinal Anti-Opioid Mechanism Studies in Acute and Inflammatory Pain Models

When investigating supraspinal anti-opioid mechanisms in acute or inflammatory pain, NPFF is the reference anti-opioid peptide. NPVF-derived peptides exhibit greater potency at blocking morphine analgesia via NPFF1 [1], while NPFF2-selective agonists do not inhibit morphine analgesia supraspinally [2]. NPFF therefore provides the baseline for quantifying the NPFF1-mediated anti-opioid component [3]. However, researchers requiring maximal anti-opioid efficacy should employ NPVF peptides rather than NPFF.

Cardiovascular NPFF Receptor Profiling with Pharmacological Antagonist Dissection

For in vivo cardiovascular studies in anesthetized rats, NPFF (i.v. 100-300 μg/kg or i.t. 5-40 nmol) provides the well-characterized dual NPFF1/NPFF2 pressor and tachycardic response [1][2]. The availability of the NPFF antagonist RF9 and selective adrenoceptor blockers (prazosin, metoprolol) allows precise dissection of the peripheral and central contributions of NPFF receptors to cardiovascular control [3]. Subtype-selective analogs (dNPA, NPVF) produce mechanistically distinct profiles and are complementary but not substitutable for NPFF as the reference ligand.

Enzymatic Stability Benchmarking for Novel NPFF Analog Development

NPFF's established degradation kinetics (fully hydrolyzed by 150 min at 25°C; half-life in brain sections approximately half that of SQA-NPFF) make it the gold-standard unstable control for screening novel stabilized NPFF analogs [1][2]. Any candidate analog claiming enhanced stability must demonstrate quantitatively superior resistance to degradation relative to native NPFF under identical brain peptidase exposure conditions.

Quote Request

Request a Quote for Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.